molecular formula C28H38N8O4 B1419904 Hordatine A CAS No. 7073-64-5

Hordatine A

Cat. No. B1419904
CAS RN: 7073-64-5
M. Wt: 550.7 g/mol
InChI Key: KVYNYRIOAYQBFK-AIIPJEMGSA-N
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Description

Hordatine A is a phenolic secondary metabolite found in barley . It is a member of the class benzofurans and can also be found in barley malt and beer, as it withstands moderate processing . It is a hydroxycinnamic acid amide derivative (HCAA) as well as a dimer of coumaroyl agmatine, and is plentiful during the development of barley seedlings, specifically in the shoots . Hordatines and their hydroxycinnamoyl agmatine precursors are of interest because of their antifungal activity against plant pathogens, such as inhibiting spore germination of many fungi species .


Synthesis Analysis

The biosynthesis of Hordatine A involves two steps. The first step is characterized by the use of the enzyme agmatine coumaroyltransferase (ACT), which catalyzes the formation of p-coumaroylagmatine from p-coumaroyl-CoA and agmatine . The second step in the biosynthesis of the natural product is characterized by the oxidative coupling of two molecules of p-coumaroylagmatine by the enzyme peroxidase . The formation of this homodimer and its observable furan ring results from the hydroxy group of one p-coumaroylagmatine molecule reacting with the ethylene double bond of the other molecule .


Molecular Structure Analysis

Hordatine A has a molecular formula of C28H38N8O4 . Its average mass is 550.653 Da and its monoisotopic mass is 550.301575 Da . It has a double-bond stereo and 2 of 2 defined stereocentres .


Chemical Reactions Analysis

Hordatine A is probably synthesized by oxidative dimerization of coumaroylagmatine . Hordatine B could be biosynthesized in two consecutive reactions. In the first, agmatine coumaroyltransferase (ACT) catalyzes the conjugation of agmatine and p-coumaroyl-CoA or feruloyl-CoA .


Physical And Chemical Properties Analysis

Hordatine A is a member of the class benzofurans and is a homodimer of para-coumarylagmatine where a hydroxy group of one molecule has reacted across the other molecule’s ethene double bond to combine the two molecules and form a furan ring .

Scientific Research Applications

Biological Activity in Glucose Metabolism

Hordatine A, a metabolite found in barley, exhibits biological activity relevant to human glucose metabolism. Becker et al. (2022) discovered that hordatine-rich fractions from brewer's spent grain inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. This suggests potential applications in regulating glucose levels, though no effect on glycogen phosphorylase α was observed (Becker et al., 2022).

Antifungal Properties

Hordatine A β-D-glucopyranoside, identified in ungerminated barley grains by Kohyama and Ono (2013), demonstrates antifungal activities. This compound, found in significant amounts in barley, may play a role in plant defense during maturation and in mature grains (Kohyama & Ono, 2013).

Potential COVID-19 Inhibition

In 2020, Mostafa, Mohammed, and Hatem explored hordatines as potential inhibitors of COVID-19's main protease and RNA polymerase. Their in-silico study found that hordatines, including hordatine A, bind effectively to these key targets, suggesting a promising direction for therapeutic drug development against COVID-19 (Mostafa, Mohammed, & Hatem, 2020).

Binding to Muscarinic M3 Receptor

Yamaji et al. (2007) identified hordatine A as one of the compounds in beer that binds to the muscarinic M3 receptor. This receptor plays a role in gastrointestinal motility, suggesting potential applications in digestive health (Yamaji et al., 2007).

Influence on Beer's Chemical Profile

Pihlava et al. (2016) examined the presence of hordatines in different types of beers. They found that hordatine content correlates positively with alcohol content in various beer styles, providing insights into the chemical makeup of beer and its potential impacts on health (Pihlava et al., 2016).

Chromosome Arm Location in Barley

Nomura et al. (2007) studied the genes responsible for hordatine biosynthesis in barley, finding them located on the long arm of chromosome 2H. This genetic insight is crucial for understanding the synthesis and regulation of hordatines in plants (Nomura et al., 2007).

properties

CAS RN

7073-64-5

Product Name

Hordatine A

Molecular Formula

C28H38N8O4

Molecular Weight

550.7 g/mol

IUPAC Name

(2S,3S)-N-[4-(diaminomethylideneamino)butyl]-5-[(E)-3-[4-(diaminomethylideneamino)butylamino]-3-oxoprop-1-enyl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-carboxamide

InChI

InChI=1S/C28H38N8O4/c29-27(30)35-15-3-1-13-33-23(38)12-6-18-5-11-22-21(17-18)24(25(40-22)19-7-9-20(37)10-8-19)26(39)34-14-2-4-16-36-28(31)32/h5-12,17,24-25,37H,1-4,13-16H2,(H,33,38)(H,34,39)(H4,29,30,35)(H4,31,32,36)/b12-6+/t24-,25+/m0/s1

InChI Key

KVYNYRIOAYQBFK-AIIPJEMGSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@H](C3=C(O2)C=CC(=C3)/C=C/C(=O)NCCCCN=C(N)N)C(=O)NCCCCN=C(N)N)O

SMILES

C1=CC(=CC=C1C2C(C3=C(O2)C=CC(=C3)C=CC(=O)NCCCCN=C(N)N)C(=O)NCCCCN=C(N)N)O

Canonical SMILES

C1=CC(=CC=C1C2C(C3=C(O2)C=CC(=C3)C=CC(=O)NCCCCN=C(N)N)C(=O)NCCCCN=C(N)N)O

synonyms

hordatine A

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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